molecular formula C12H17NO2 B14138518 (S)-methyl 2-amino-3-(4-ethylphenyl)propanoate CAS No. 801148-28-7

(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate

Cat. No.: B14138518
CAS No.: 801148-28-7
M. Wt: 207.27 g/mol
InChI Key: JWRQFMMGHYIOBS-NSHDSACASA-N
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Description

(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate is a chiral compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylate ester group, and a phenyl ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-3-(4-ethylphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(4-ethylphenyl)propanoic acid.

    Esterification: The carboxylic acid group of (S)-2-amino-3-(4-ethylphenyl)propanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

    Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and reduced reaction times. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-3-(4-ethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-3-(4-methylphenyl)propanoic acid
  • (S)-2-amino-3-(4-isopropylphenyl)propanoic acid
  • (S)-2-amino-3-(4-tert-butylphenyl)propanoic acid

Uniqueness

(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

801148-28-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-ethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1

InChI Key

JWRQFMMGHYIOBS-NSHDSACASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)OC)N

Origin of Product

United States

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